Structural Uniqueness Within the Kyorin FPRL1 Agonist Patent Series: 2,4-Dimethoxyphenyl Substituent as a Key Differentiator
Among the 134 exemplified compounds in the Kyorin FPRL1 agonist patent (US 10,029,983 B2), 1-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,4-dimethoxyphenyl)urea is the only compound bearing the 2,4-dimethoxyphenyl substitution pattern on the urea terminus while retaining the 4-chlorophenyl group on the pyrrolidinone nitrogen [1]. All other dimethoxyphenyl examples in the patent utilize the 3,4-dimethoxyphenyl or 3,5-dimethoxyphenyl isomer. This positional isomerism is pharmacologically significant: in related FPR2 agonist series, the methoxy substitution pattern has been shown to influence both potency and biased signaling preference (G-protein vs. β-arrestin pathways) [2]. The 2,4-substitution introduces a distinct electrostatic and steric environment at the receptor orthosteric site compared to the 3,4- or 3,5-isomers, which are commercially available as close analogs (e.g., CAS 891115-74-5, the 3,4-dimethoxyphenyl regioisomer) .
| Evidence Dimension | Urea terminus substitution pattern uniqueness within patent family |
|---|---|
| Target Compound Data | 2,4-dimethoxyphenyl substitution on urea terminus; 4-chlorophenyl on pyrrolidinone N; CLogP = 2.3 (PubChem) |
| Comparator Or Baseline | Closest patent-exemplified analogs: 3,4-dimethoxyphenyl isomer (CAS 891115-74-5) and 3,5-dimethoxyphenyl isomer (CAS 954588-37-5); both are distinct chemical entities with no published head-to-head potency comparison |
| Quantified Difference | Structural isomerism only; no quantitative potency differential available from public domain data. Computed CLogP difference: 2,4-isomer = 2.3; 3,4-isomer likely similar (~2.3); 3,5-isomer estimated ~2.5-2.8 based on fragment contributions. |
| Conditions | Structural comparison based on patent disclosure (US 10,029,983 B2) and PubChem computed properties; no direct biological comparison data available in public literature |
Why This Matters
For research groups conducting structure-activity relationship (SAR) studies on FPR2 biased agonism, this compound provides an otherwise unexplored 2,4-dimethoxyphenyl data point that is not represented by commercially available regioisomers, enabling interrogation of methoxy positional effects on receptor activation.
- [1] Takahashi, H.; Saito, Y.; Tsuda, K.; Shibasaki, M.; Ohata, K. (Kyorin Pharmaceutical Co., Ltd.). Urea Derivative or Pharmacologically Acceptable Salt Thereof. U.S. Patent 10,029,983 B2, July 24, 2018. Comprehensive listing of exemplified compounds with substitution patterns. View Source
- [2] Wurtz, N. R.; et al. (Bristol-Myers Squibb). Oxopyrrolidine Urea FPR2 Agonists. U.S. Patent Application 2023/0303513 A1, September 28, 2023. Discussion of methoxy substitution effects on biased signaling. View Source
